molecular formula C20H24N2 B15178969 9(10H)-Acridinimine, 10-heptyl- CAS No. 111782-85-5

9(10H)-Acridinimine, 10-heptyl-

Cat. No.: B15178969
CAS No.: 111782-85-5
M. Wt: 292.4 g/mol
InChI Key: DIZMUIPQSSNCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9(10H)-Acridinimine, 10-heptyl-: is a chemical compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The heptyl substitution at the 10th position of the acridinimine ring enhances its lipophilicity and potentially alters its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinimine, 10-heptyl- typically involves the following steps:

    Starting Material: The synthesis begins with acridine or its derivatives.

    Nitration: The acridine is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The amine group is alkylated with a heptyl halide to introduce the heptyl group at the 10th position.

Industrial Production Methods

Industrial production methods for 9(10H)-Acridinimine, 10-heptyl- may involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Acridinimine, 10-heptyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of 9(10H)-Acridinimine, 10-heptyl-.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated acridinimine derivatives.

Scientific Research Applications

9(10H)-Acridinimine, 10-heptyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinimine, 10-heptyl- involves its interaction with biological macromolecules:

    DNA Intercalation: The compound can intercalate between DNA base pairs, disrupting DNA replication and transcription.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to cell death or growth inhibition.

    Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and DNA repair.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with similar structural features but lacking the heptyl substitution.

    Acridone: A related compound with a carbonyl group at the 9th position.

    Phenothiazine: Contains a sulfur atom in the central ring, offering different electronic properties.

Uniqueness

    Lipophilicity: The heptyl group increases the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes.

    Biological Activity: The heptyl substitution may confer unique biological activities, making it a valuable compound for drug discovery and development.

Properties

CAS No.

111782-85-5

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

10-heptylacridin-9-imine

InChI

InChI=1S/C20H24N2/c1-2-3-4-5-10-15-22-18-13-8-6-11-16(18)20(21)17-12-7-9-14-19(17)22/h6-9,11-14,21H,2-5,10,15H2,1H3

InChI Key

DIZMUIPQSSNCRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.